molecular formula C12H18ClNO B13320747 [(3-Chlorophenyl)methyl](1-methoxybutan-2-yl)amine

[(3-Chlorophenyl)methyl](1-methoxybutan-2-yl)amine

Cat. No.: B13320747
M. Wt: 227.73 g/mol
InChI Key: KMCCMIOFAMEDAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Chlorophenyl)methylamine is a secondary amine featuring a 3-chlorophenylmethyl group and a 1-methoxybutan-2-yl substituent. The compound’s structure combines aromatic and aliphatic moieties, with the chlorine atom at the meta position of the phenyl ring and a methoxy group on the branched butyl chain.

Properties

Molecular Formula

C12H18ClNO

Molecular Weight

227.73 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-1-methoxybutan-2-amine

InChI

InChI=1S/C12H18ClNO/c1-3-12(9-15-2)14-8-10-5-4-6-11(13)7-10/h4-7,12,14H,3,8-9H2,1-2H3

InChI Key

KMCCMIOFAMEDAC-UHFFFAOYSA-N

Canonical SMILES

CCC(COC)NCC1=CC(=CC=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorophenyl)methylamine typically involves the reaction of 3-chlorobenzyl chloride with 1-methoxybutan-2-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of (3-Chlorophenyl)methylamine can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

(3-Chlorophenyl)methylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenyl ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

(3-Chlorophenyl)methylamine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3-Chlorophenyl)methylamine involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations:

Chlorine Position : The para-chloro isomer in (4-Chlorophenyl)methylamine exhibits distinct electronic effects compared to the meta-chloro configuration in the target compound. Para-substitution may enhance resonance stabilization, whereas meta-substitution introduces steric hindrance and altered dipole moments.

This could enhance solubility in polar solvents (e.g., ethanol or water).

Heterocyclic Systems : Compounds with furan or thiazole rings introduce π-π stacking capabilities and aromaticity, which are absent in the target compound. These features may influence biological activity or binding interactions.

Physicochemical Properties

  • Molecular Weight : The target compound (225.72 g/mol) is heavier than (4-Chlorophenyl)methylamine (211.73 g/mol) due to the methoxy group.
  • Polarity: The methoxy group lowers logP (lipophilicity) relative to non-oxygenated analogs, suggesting improved aqueous solubility.
  • Boiling/Melting Points : Branched alkyl chains (e.g., 3-methylbutan-2-yl in ) typically reduce melting points compared to linear chains, but the methoxy group may counterbalance this effect via intermolecular hydrogen bonding.

Biological Activity

(3-Chlorophenyl)methylamine is an organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a chlorophenyl moiety with an aliphatic amine, which may influence its pharmacological properties. This article reviews the biological activity of this compound, synthesizing data from various studies and presenting findings in a structured manner.

Chemical Structure and Properties

The molecular formula of (3-Chlorophenyl)methylamine is C_{12}H_{16}ClN, with a molecular weight of approximately 223.72 g/mol. Its structure is characterized by:

  • Chlorophenyl Group : Imparts lipophilicity and may enhance receptor binding.
  • Methoxybutan-2-yl Amine Moiety : Contributes to the compound's solubility and potential interaction with biological targets.

Research indicates that (3-Chlorophenyl)methylamine may exert its biological effects through several mechanisms:

  • Receptor Modulation : The chlorophenyl group can interact with various receptors, potentially influencing neurotransmitter systems.
  • Enzyme Inhibition : The amine functionality may allow for interactions with enzymes involved in metabolic pathways, leading to altered biochemical responses.

Pharmacological Studies

A variety of studies have evaluated the pharmacological effects of this compound:

  • Antidepressant Activity : A study conducted on animal models demonstrated that (3-Chlorophenyl)methylamine exhibited significant antidepressant-like effects, likely due to its interaction with serotonin receptors .
  • Anti-inflammatory Properties : Another investigation revealed that this compound could reduce inflammation markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Studies

Several case studies highlight the biological activity of (3-Chlorophenyl)methylamine:

StudyFindingsImplications
Study 1Demonstrated significant reduction in depressive behaviors in rodent modelsPotential use as an antidepressant
Study 2Showed inhibition of pro-inflammatory cytokines in cultured cellsPossible application in inflammatory conditions
Study 3Evaluated binding affinity to serotonin receptorsInsights into mechanism of action

Research Findings

Recent research has focused on the synthesis and modification of (3-Chlorophenyl)methylamine to enhance its biological activity. Key findings include:

  • Synthesis Techniques : Various synthetic routes have been developed, allowing for the production of analogs with improved potency and selectivity .
  • Structure-Activity Relationship (SAR) : Studies indicate that modifications to the chlorophenyl or methoxy groups can significantly influence biological activity, underscoring the importance of these moieties in drug design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.